molecular formula C12H20O2 B1238743 Recifeiolide

Recifeiolide

Cat. No. B1238743
M. Wt: 196.29 g/mol
InChI Key: IYNKPPZNZQQWKC-FNORWQNLSA-N
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Description

Recifeiolide is a natural product found in Xenoacremonium recifei with data available.

Scientific Research Applications

Novel Synthetic Approaches

  • Synthesis from Cyclooctanone and Acetaldehyde : A novel approach to synthesize rac-(Z)-recifeiolide, a 12-membered-ring lactone, has been reported. This lactone can be isomerized into (E)-recifeiolide, a natural antibiotic product. The synthesis begins with cyclooctanone and acetaldehyde and uses a Lewis acid-catalyzed TMS-directed oxy-2-oxonia-Cope rearrangement (Mu, Zou, Wang, & Goeke, 2015).

  • Enantiomerically Pure Synthesis : Another efficient synthesis method involves a six-step reaction starting from (R)-(+)-propene oxide to create E-(R)-(+)-8-Dodece-11-olide, known as recifeiolide. This method also facilitates the synthesis of enantiomerically pure 13- and 14-membered macrolides (Okuma et al., 2010).

Applications in Total Synthesis

  • Ni-Catalyzed Cross-Coupling : A novel Ni-catalyzed Suzuki-Miyaura coupling method has been applied for the synthesis of (±)-Recifeiolide. This method involves coupling alkyl halides with alkenyl-(9-BBN) reagents, allowing the expedited synthesis of functionalized alkyl alkenes from alkynes (Di Franco, Epenoy, & Hu, 2015).

properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(9E)-12-methyl-1-oxacyclododec-9-en-2-one

InChI

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5+

InChI Key

IYNKPPZNZQQWKC-FNORWQNLSA-N

Isomeric SMILES

CC1C/C=C/CCCCCCC(=O)O1

SMILES

CC1CC=CCCCCCCC(=O)O1

Canonical SMILES

CC1CC=CCCCCCCC(=O)O1

synonyms

recifeiolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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